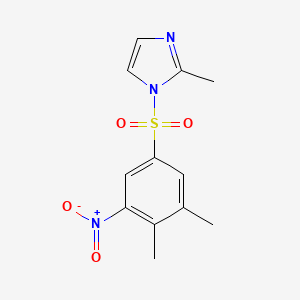
4-phenyl-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2,5-dihydro-1H-pyrrol-2-one is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolone, which is a five-membered lactam. This compound is known for its versatile applications in medicinal chemistry and organic synthesis due to its unique structural features and biological activities .
Mechanism of Action
Mode of Action
It’s known that the compound can undergo aza-michael reactions with secondary amines to form various derivatives . This suggests that it may interact with its targets through covalent bonding or other types of chemical interactions.
Result of Action
Its ability to form various derivatives through aza-michael reactions suggests that it could potentially modify cellular proteins or other biomolecules, leading to changes in their function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one can be achieved through various methods. One common approach involves the cyclization of N-phenylmaleimide with phenylhydrazine under acidic conditions . Another method includes the reaction of phenylacetic acid with maleic anhydride followed by cyclization . These reactions typically require specific catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-phenyl-2,5-dihydro-1H-pyrrol-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-phenyl-2,5-dihydro-1H-pyrrol-2-one can be compared with other similar compounds such as:
Pyrrolidin-2-one: Another five-membered lactam with similar structural features but different biological activities.
Pyrrolopyrazine derivatives: Compounds with a pyrrole and pyrazine ring, exhibiting different biological activities such as antimicrobial and kinase inhibitory properties.
Indole derivatives: Compounds with an indole nucleus, known for their diverse biological activities including antiviral and anticancer properties.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-phenyl-1,2-dihydropyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSVLYUMPJSASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92119-61-4 |
Source


|
| Record name | 4-phenyl-2,5-dihydro-1H-pyrrol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-{2-[(1-{2-[(2-fluorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2484407.png)
![N-(3-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2484409.png)
![2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2484410.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2484414.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2484416.png)
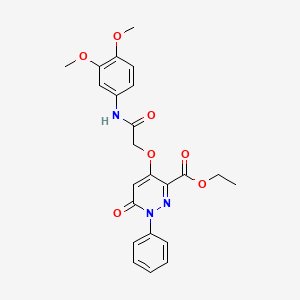
![N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2484418.png)
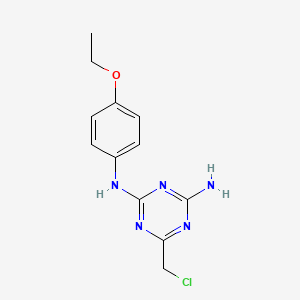
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2484420.png)
![(1R,2S,4S,5S)-3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octane;hydrochloride](/img/structure/B2484421.png)
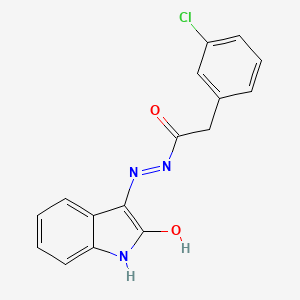
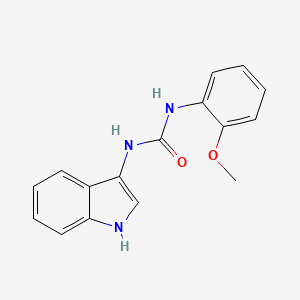
![1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2484427.png)
